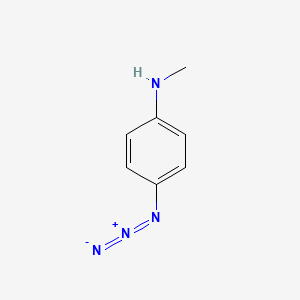

4-Azido-N-methylanilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-4-azidoaniline is a chemical compound that is a derivative of aniline. It contains an azido group (-N3) and a methyl group (-CH3) attached to the aniline molecule . It is suitable for use in the preparation of photo-reactive polymers . The linear formula of this compound is N3C6H4NH2 · HCl .

Wirkmechanismus

Target of Action

4-Azido-N-methylaniline, also known as N-Methyl-4-azidoaniline, is a derivative of aniline, which is a primary aromatic amineAnilines are generally involved in various chemical reactions, including electrophilic aromatic substitutions .

Mode of Action

The mode of action of 4-Azido-N-methylaniline is primarily through its interaction with other compounds in chemical reactions. For instance, N-methylaniline derivatives are formed as a result of aniline methylation by methanol dehydration products or as a result of alkylation by formaldehyde or methoxy groups on basic zeolites .

Biochemical Pathways

Anilines, in general, are involved in several biochemical processes, such as cellular signaling pathways and metabolism .

Result of Action

Anilines and their derivatives are known to participate in various chemical reactions, leading to the formation of new compounds with potential applications in industries such as dyes, pharmaceuticals, and polymers .

Action Environment

The action, efficacy, and stability of 4-Azido-N-methylaniline can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and pressure. For instance, the methylation of anilines has been shown to occur under mechanochemical conditions, indicating that physical forces can influence the reaction .

Vorteile Und Einschränkungen Für Laborexperimente

N-Methyl-4-azidoaniline has several advantages for use in lab experiments. It is a stable and highly reactive compound that can be easily synthesized. It can be activated using UV light, which allows for precise control over its binding to biomolecules. However, N-Methyl-4-azidoaniline also has some limitations. It can be toxic to cells at high concentrations, and its binding to biomolecules can be non-specific.

Zukünftige Richtungen

There are several future directions for the use of N-Methyl-4-azidoaniline in scientific research. One area of interest is the development of new methods for the selective labeling of biomolecules using N-Methyl-4-azidoaniline. Another area of interest is the use of N-Methyl-4-azidoaniline in the study of protein dynamics and conformational changes. Additionally, N-Methyl-4-azidoaniline may have potential applications in drug discovery and development, particularly in the identification of new targets for cancer therapy.

In conclusion, N-Methyl-4-azidoaniline is a highly reactive and stable compound that has been widely used in scientific research. Its unique properties make it a valuable tool for the study of biomolecules and their interactions. As research continues, N-Methyl-4-azidoaniline may have even more potential applications in various fields, including drug discovery and development.

Synthesemethoden

N-Methyl-4-azidoaniline can be synthesized using several methods, including the reaction of N-methylaniline with sodium azide, the reaction of N-methylaniline with nitrous acid followed by reaction with sodium azide, and the reaction of N-methylaniline with sodium nitrite followed by reaction with sodium azide. These methods yield high purity N-Methyl-4-azidoaniline, which can be used in various applications.

Wissenschaftliche Forschungsanwendungen

Methylierung von Anilinen

4-Azido-N-methylanilin kann bei der Methylierung von Anilinen verwendet werden. Cyclometallierte Rutheniumkomplexe ermöglichen die effektive Methylierung von Anilinen mit Methanol, um selektiv N-Methylaniline zu erhalten . Dieses Verfahren der Wasserstoff-Autotransfer verläuft unter milden Bedingungen (60 °C) auf praktische Weise .

Synthese von Heterocyclen

Organische Azide, wie z. B. This compound, wurden für die Synthese verschiedener Heterocyclen verwendet . Diese Reaktionen können intermolekular oder intramolekular unter thermischen, katalysierten oder nicht-katalysierten Reaktionsbedingungen ablaufen . Die Reaktionen zielen darauf ab, grundlegende fünf-, sechs-, organometallische heterocyclische Ringsysteme und/oder deren fusionierte Analoga herzustellen .

Eintopf-Domino-Reaktion

Organische Azide, einschließlich this compound, können in Eintopf-Domino-Reaktionen verwendet werden . Diese Reaktionen umfassen die Synthese verschiedener Heterocyclen aus den entsprechenden organischen Aziden .

Nutzen von Katalysatoren bei der Chemoselektivität

Organische Azide wie this compound können in Reaktionen verwendet werden, bei denen die gewählten Katalysatoren C−H- und C-N-Bindungen begünstigen .

Aza-Michael-Addition

this compound kann in nukleophilen Additionsreaktionen verwendet werden, wie z. B. der Aza-Michael-Addition .

Cycloadditionsreaktionen

Organische Azide, einschließlich this compound, können in Cycloadditionsreaktionen verwendet werden, wie z. B. der [3+2]-Cycloaddition .

Insertionsreaktion der C-H-Aminierung

this compound kann bei der Insertionsreaktion der C-H-Aminierung verwendet werden .

Sandmeyer-Reaktion

Obwohl in den Suchergebnissen nicht direkt erwähnt, ist die Sandmeyer-Reaktion ein bekannter Prozess in der organischen Chemie, der die Umwandlung eines primären aromatischen Amins in ein Arylhalogenid beinhaltet . Aufgrund der strukturellen Ähnlichkeit von this compound mit primären aromatischen Aminen ist es plausibel, dass es in einem ähnlichen Kontext verwendet werden könnte, obwohl spezifische Forschungsergebnisse erforderlich wären, um dies zu bestätigen.

Safety and Hazards

The safety data sheet for N-Methyl-4-nitroaniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation, serious eye irritation, and respiratory irritation . It is reasonable to assume that N-Methyl-4-azidoaniline could have similar hazards due to its structural similarity.

Eigenschaften

IUPAC Name |

4-azido-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-9-6-2-4-7(5-3-6)10-11-8/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNLGZUMKBZHBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)

![6-chloro-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2395738.png)

![(3-Fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2395739.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2395742.png)

![Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2395743.png)

![N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2395745.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate](/img/structure/B2395752.png)

![7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2395754.png)